molecular formula C27H32N4O3 B2879500 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide CAS No. 877631-52-2

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2879500
CAS No.: 877631-52-2
M. Wt: 460.578
InChI Key: IDWXNTWKLQQVEX-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide (CAS: 877631-52-2, referred to hereafter as the target compound) is a substituted ethanediamide featuring a furan-2-yl moiety, a 4-phenylpiperazine group, and a 3-phenylpropyl chain. Its molecular formula is C₂₇H₃₂N₄O₃, with a molecular weight of 460.568 g/mol . The structure combines aromatic (furan, phenyl) and heterocyclic (piperazine) components, linked via an ethanediamide backbone.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c32-26(28-15-7-11-22-9-3-1-4-10-22)27(33)29-21-24(25-14-8-20-34-25)31-18-16-30(17-19-31)23-12-5-2-6-13-23/h1-6,8-10,12-14,20,24H,7,11,15-19,21H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWXNTWKLQQVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and implications for future studies.

Structural Characteristics

The compound features a furan ring , a phenylpiperazine moiety , and an ethanediamide functional group . Its molecular formula is C26H30N4O4C_{26}H_{30}N_{4}O_{4}, with a molecular weight of approximately 462.5 g/mol. The presence of these structural elements suggests the potential for diverse biological interactions, particularly in neuropharmacology and oncology.

While specific mechanisms for this compound remain underexplored, several studies indicate that compounds with similar structures often interact with neurotransmitter systems and various receptors:

  • Adenosine Receptors : Compounds related to phenylpiperazine derivatives have been shown to act as antagonists at A2A adenosine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory activity against acetylcholinesterase, suggesting potential applications in treating cognitive disorders.
  • Serotonin Receptors : The phenylpiperazine structure is known for its interaction with serotonin receptors, influencing mood and anxiety-related pathways.

Cytotoxicity and Antimicrobial Activity

Research on related compounds has indicated promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Methyl-5-hydroxymethyl-2-furan carboxylateHeLa12.5
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamideHepG2Not yet established

These findings suggest that the incorporation of furan and piperazine moieties may enhance biological activity compared to other structures lacking these components.

Neuropharmacological Studies

In studies focusing on neuropharmacological effects, compounds similar to this compound have shown:

  • Anxiolytic Effects : Potential modulation of anxiety-related behaviors in animal models.
  • Antidepressant Activity : Similar structures have been reported to exhibit antidepressant-like effects through serotonergic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives containing furan rings, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.00 µg/mL against Staphylococcus aureus . This highlights the potential antimicrobial properties of compounds incorporating furan moieties.

Future Directions

Given the structural complexity and preliminary findings regarding its biological activity, further research is warranted:

  • In-depth Mechanistic Studies : Investigating specific receptor interactions and signaling pathways.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Systematically modifying the compound to optimize biological activity.

Comparison with Similar Compounds

Structural Analogues from the Same Series

lists several ethanediamide derivatives synthesized alongside the target compound, differing in substituents at the N' and N positions. Key comparisons are summarized below:

Compound ID Substituents (N and N') Molecular Formula Molecular Weight (g/mol) CAS Number
BA74036 (Target) 3-phenylpropyl / 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl C₂₇H₃₂N₄O₃ 460.568 877631-52-2
BA72388 2-(4-chlorophenyl)ethyl / 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl C₂₆H₂₉ClN₄O₃ 480.9865 877631-48-6
BB89860 3-hydroxypropyl / 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl C₂₁H₂₈N₄O₄ 400.4714 877631-49-7
BA75358 2-(morpholin-4-yl)ethyl / 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl C₂₄H₃₃N₅O₄ 455.5499 877631-51-1

Key Observations :

  • BA72388 introduces a 4-chlorophenyl group, increasing molecular weight and lipophilicity compared to the target compound. Chlorine substitution may enhance receptor binding affinity in hydrophobic pockets .
  • BB89860 replaces the 3-phenylpropyl group with a 3-hydroxypropyl chain, significantly reducing molecular weight and increasing hydrophilicity. This modification could improve aqueous solubility but reduce membrane permeability .
  • BA75358 incorporates a morpholinyl group, a heterocycle known to enhance metabolic stability and solubility. This substitution may influence pharmacokinetic properties .

Ethanediamides with Alternative Aromatic Substituents

describes N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (CAS: 745047-53-4), which shares the ethanediamide core but differs in aromatic substitution:

  • 2-Pyridinyl vs.
  • 2,4-Dimethoxyphenyl vs. 4-phenylpiperazine : The dimethoxy group may enhance electron-donating effects, whereas the piperazine moiety offers conformational flexibility and hydrogen-bonding sites .

Piperazine-Containing Derivatives

synthesizes piperazine derivatives such as 3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate (3j) and 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k). While these lack the ethanediamide backbone, their 4-arylpiperazine groups share similarities with the target compound:

  • Methoxy substituents (3k) may enhance solubility and π-stacking interactions .

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